molecular formula C20H10CuN2O4 B1217500 Copper 2,2'-bicinchoninate CAS No. 76109-99-4

Copper 2,2'-bicinchoninate

Cat. No.: B1217500
CAS No.: 76109-99-4
M. Wt: 405.8 g/mol
InChI Key: AXXRUABHNLLLJZ-UHFFFAOYSA-L
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Description

Copper 2,2’-bicinchoninate is a coordination compound formed by the reaction of copper ions with 2,2’-bicinchoninic acid. This compound is known for its distinctive purple color, which results from the formation of a complex between copper ions and the bicinchoninate ligand. It is widely used in various analytical and biochemical applications due to its ability to form stable complexes with copper ions.

Scientific Research Applications

Copper 2,2’-bicinchoninate has a wide range of applications in scientific research, including:

    Biochemistry: It is used in protein quantitation assays, such as the bicinchoninic acid (BCA) assay, which measures the concentration of proteins by forming a complex with copper ions.

    Analytical Chemistry: The compound is used in colorimetric assays to detect and quantify copper ions in various samples.

    Environmental Science: It is employed in the analysis of copper levels in water and soil samples.

    Material Science: Copper 2,2’-bicinchoninate is used in the synthesis of metal-organic frameworks and other coordination polymers.

Mechanism of Action

The mechanism of action of Copper 2,2’-bicinchoninate involves the reaction of bicinchoninic acid with copper. Bicinchoninate reacts with Cu1+ to produce a purple-colored complex. Bicinchoninate does not react readily with Cu2+. Determination of Cu2+ begins by reducing it to Cu1+ .

Future Directions

The future directions for Copper 2,2’-bicinchoninate could involve further exploration of its properties and potential applications. For instance, the complex it forms with copper shows intense absorption in the red light region, which could have potential applications in fields such as spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper 2,2’-bicinchoninate can be synthesized by reacting copper ions with 2,2’-bicinchoninic acid in an aqueous solution. The reaction typically involves the reduction of copper(II) ions to copper(I) ions, which then form a complex with the bicinchoninate ligand. The reaction conditions include maintaining a slightly alkaline pH and using a reducing agent such as sodium ascorbate to facilitate the reduction of copper(II) to copper(I).

Industrial Production Methods: In industrial settings, the production of copper 2,2’-bicinchoninate involves the use of large-scale reactors where copper salts and 2,2’-bicinchoninic acid are mixed under controlled conditions. The reaction mixture is then subjected to purification processes such as filtration and recrystallization to obtain the pure compound.

Types of Reactions:

    Reduction: Copper 2,2’-bicinchoninate is formed through the reduction of copper(II) ions to copper(I) ions.

    Complexation: The primary reaction involves the complexation of copper(I) ions with 2,2’-bicinchoninic acid to form the purple-colored complex.

Common Reagents and Conditions:

    Reducing Agents: Sodium ascorbate, hydrosulfite.

    Reaction Conditions: Slightly alkaline pH, aqueous medium.

Major Products:

    Copper 2,2’-bicinchoninate Complex: The primary product is the purple-colored complex formed by the coordination of copper(I) ions with 2,2’-bicinchoninic acid.

Comparison with Similar Compounds

    Copper 2,2’-bipyridine Complex: Similar to copper 2,2’-bicinchoninate, this compound forms a stable complex with copper ions and is used in various analytical applications.

    Copper 1,10-phenanthroline Complex: Another coordination compound that forms a stable complex with copper ions and is used in biochemical assays.

Uniqueness: Copper 2,2’-bicinchoninate is unique due to its high sensitivity and specificity for copper ions, making it an ideal reagent for protein quantitation assays and other analytical applications. Its distinctive purple color also makes it easily detectable in colorimetric assays.

Properties

IUPAC Name

copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4.Cu/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;/h1-10H,(H,23,24)(H,25,26);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXRUABHNLLLJZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10CuN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00226985
Record name Copper 2,2'-bicinchoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76109-99-4
Record name Copper 2,2'-bicinchoninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076109994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper 2,2'-bicinchoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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